molecular formula C18H17ClN4O2S B2822978 N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391918-35-7

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2822978
CAS No.: 391918-35-7
M. Wt: 388.87
InChI Key: JMKQELLOAZYMMO-UHFFFAOYSA-N
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Description

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

Without specific information, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. It could also involve developing more efficient synthesis methods .

Preparation Methods

The synthesis of N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the 3-chlorophenyl group: This step involves the reaction of the triazole intermediate with 3-chlorobenzyl chloride under basic conditions.

    Attachment of the methylsulfanyl group: This can be done by reacting the intermediate with methylthiol in the presence of a suitable catalyst.

    Formation of the final benzamide structure: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry and other advanced techniques .

Chemical Reactions Analysis

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction .

Comparison with Similar Compounds

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its potent and diverse biological activities .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-15-8-3-5-12(9-15)17(24)20-11-16-21-22-18(26-2)23(16)14-7-4-6-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQELLOAZYMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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